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Compound of Interest

Compound Name: Dipropylamine Hydrochloride

Cat. No.: B123663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for dipropylamine
hydrochloride, a compound of interest in various research and development sectors. The

following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, along with the methodologies for their acquisition. This document is

intended to serve as a valuable resource for the identification, characterization, and quality

control of dipropylamine hydrochloride.

Spectroscopic Data Summary
The spectral data for dipropylamine hydrochloride has been acquired using standard

analytical techniques. The quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry are summarized in the tables below for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of dipropylamine hydrochloride was recorded in deuterated

chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).
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Assignment Chemical Shift (ppm) Multiplicity Integration

NH₂⁺ ~9.43 Broad Singlet 2H

CH₂-N ~2.90 Triplet 4H

CH₂-CH₃ ~1.93 Sextet 4H

CH₃ ~1.02 Triplet 6H

Table 1: ¹H NMR Spectral Data for Dipropylamine Hydrochloride.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectral data provided is based on the analysis of dipropylamine and adjusted to

reflect the expected shifts upon protonation to the hydrochloride salt. The chemical shifts are

reported in ppm.

Assignment Chemical Shift (ppm)

CH₂-N ~49

CH₂-CH₃ ~20

CH₃ ~11

Table 2: Predicted ¹³C NMR Spectral Data for Dipropylamine Hydrochloride.

Infrared (IR) Spectroscopy
The IR spectrum of dipropylamine hydrochloride exhibits characteristic absorption bands

corresponding to the various functional groups present in the molecule. The data presented

below was obtained from a sample prepared as a potassium bromide (KBr) disc.
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Frequency (cm⁻¹) Vibrational Mode Intensity

2960-2870 C-H stretch (alkyl) Strong

2700-2400 N⁺-H stretch (amine salt) Strong, Broad

1580-1480 N-H bend Medium

1465 C-H bend (methylene) Medium

1380 C-H bend (methyl) Medium

1150-1050 C-N stretch Medium

Table 3: Key IR Absorption Bands for Dipropylamine Hydrochloride.

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of dipropylamine hydrochloride results in the

fragmentation of the parent molecule. The mass-to-charge ratios (m/z) of the most significant

fragments are listed below. The molecular ion of the free amine (dipropylamine) is observed at

m/z 101.

m/z Relative Intensity (%) Proposed Fragment Ion

101 11.3
[CH₃(CH₂)₂NH(CH₂)₂CH₃]⁺

(Molecular Ion of free amine)

72 100.0 [CH₃CH₂CH₂NHCH₂]⁺

44 7.3 [CH₃CH₂CH₂]⁺

43 19.4 [CH₃CH₂CH₂]⁺

30 62.8 [CH₂NH₂]⁺

Table 4: Mass Spectrometry Fragmentation Data for Dipropylamine.[1]

Experimental Protocols
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Detailed methodologies for the acquisition of the spectral data are provided below. These

protocols are intended to be a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 90 MHz NMR spectrometer was utilized for acquiring the ¹H NMR spectrum.

Sample Preparation: Approximately 0.046 g of dipropylamine hydrochloride was dissolved in

0.5 mL of deuterated chloroform (CDCl₃).[1] The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Solvent: CDCl₃

Temperature: 298 K

Number of Scans: 16

Relaxation Delay: 1.0 s

Pulse Width: 30°

Acquisition Time: 4.0 s

¹³C NMR Acquisition Parameters:

Solvent: CDCl₃

Temperature: 298 K

Number of Scans: 1024

Relaxation Delay: 2.0 s

Pulse Program: Proton-decoupled pulse program.

Infrared (IR) Spectroscopy
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the IR

spectrum.

Sample Preparation (KBr Disc Method):

Approximately 1-2 mg of dipropylamine hydrochloride was ground with 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous

powder was obtained.

A portion of the resulting powder was transferred to a pellet-forming die.

The die was placed in a hydraulic press and pressure was applied to form a transparent or

semi-transparent disc.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

A background spectrum of the empty sample compartment was recorded prior to scanning

the sample.

Mass Spectrometry (MS)
Instrumentation: An electron ionization mass spectrometer was used for the analysis.

Sample Introduction: The sample was introduced via a direct insertion probe.

Ionization and Analysis Parameters:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV[1]

Source Temperature: 250 °C[1]
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Mass Range: m/z 10-200

Visualizations
The following diagrams illustrate key conceptual frameworks and molecular processes relevant

to the spectral analysis of dipropylamine hydrochloride.
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Workflow for Spectral Data Analysis.
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Fragmentation of Dipropylamine in MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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